molecular formula C8H14Cl2O2 B14421678 Chloromethyl 3-chloroheptanoate CAS No. 80418-59-3

Chloromethyl 3-chloroheptanoate

Cat. No.: B14421678
CAS No.: 80418-59-3
M. Wt: 213.10 g/mol
InChI Key: HJUPGERNLBGVLC-UHFFFAOYSA-N
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Description

Chloromethyl 3-chloroheptanoate (CAS No. 80418-59-3) is a chlorinated ester with the molecular formula C₈H₁₂Cl₂O₂ and a molecular weight of 155.500 g/mol . Structurally, it consists of a heptanoate backbone with a chlorine atom at the third carbon of the alkyl chain and a chloromethyl group (-CH₂Cl) esterified to the carboxylic acid moiety. This compound exhibits a logP (octanol-water partition coefficient) value of 2.914, indicating moderate lipophilicity .

Properties

CAS No.

80418-59-3

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

chloromethyl 3-chloroheptanoate

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-7(10)5-8(11)12-6-9/h7H,2-6H2,1H3

InChI Key

HJUPGERNLBGVLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chloroheptanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 3-chloroheptanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0-10°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chloroheptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 3-chloroheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 3-chloroheptanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Positional Isomers: Chloroheptanoate Esters

Chloromethyl 3-chloroheptanoate belongs to a family of chlorinated esters differing in the position of the chlorine substituent on the heptanoate chain. Key analogs include:

Compound Name CAS Number Molecular Weight (g/mol) logP Substituent Position
Chloromethyl 2-chloroheptanoate 80418-58-2 155.500 2.914 Carbon 2
This compound 80418-59-3 155.500 2.914 Carbon 3
Chloromethyl 6-chloroheptanoate 80418-62-8 155.500 2.914 Carbon 6

Key Observations :

  • The position of the chlorine substituent may influence reactivity, steric effects, and metabolic pathways. For example, a chlorine at position 3 (mid-chain) could alter ester hydrolysis rates compared to terminal positions (e.g., position 6) .
  • No direct data on boiling points or solubility differences are available, but positional isomerism typically affects physical properties such as melting points and vapor pressure.

Functional Group Analogs: Chloromethyl Chlorosulfate

Chloromethyl chlorosulfate (CAS No. 49715-04-0) is another chloromethyl-containing compound but features a sulfonate group (-OSO₂Cl) instead of an ester. Key contrasts include:

  • Reactivity: The sulfonate group is highly electrophilic, making chloromethyl chlorosulfate a potent alkylating agent, whereas the ester group in this compound is more prone to hydrolysis .
  • Applications: Chloromethyl chlorosulfate is explicitly recommended for use as an intermediate under strictly controlled manufacturing or laboratory conditions, whereas this compound’s applications remain less documented .

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